molecular formula C12H18BrClFN B8124692 N-(2-bromo-4-fluorobenzyl)-N,2-dimethylpropan-1-amine hydrochloride

N-(2-bromo-4-fluorobenzyl)-N,2-dimethylpropan-1-amine hydrochloride

Cat. No.: B8124692
M. Wt: 310.63 g/mol
InChI Key: YCBTUGDAFANBFH-UHFFFAOYSA-N
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Description

Structurally, it features a 2-bromo-4-fluorobenzyl group attached to a dimethylpropan-1-amine backbone, stabilized as a hydrochloride salt. Its molecular formula is C₁₂H₁₇BrClFN, with a molecular weight of 313.63 g/mol. The compound’s crystallographic data, if available, would typically be refined using programs like SHELXL , a gold-standard tool for small-molecule structure determination.

Properties

IUPAC Name

N-[(2-bromo-4-fluorophenyl)methyl]-N,2-dimethylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrFN.ClH/c1-9(2)7-15(3)8-10-4-5-11(14)6-12(10)13;/h4-6,9H,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBTUGDAFANBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C)CC1=C(C=C(C=C1)F)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-4-fluorobenzaldehyde

Method 1: Direct Bromination of 4-Fluorobenzaldehyde

  • Reagents : 4-Fluorobenzaldehyde, bromide reagent (e.g., N-bromosuccinimide), trifluoroacetic acid (TFA)/H₂SO₄ mixed solvent.

  • Conditions :

    • Temperature: 30–100°C

    • Time: 24–72 h

    • Yield: 81–85%

  • Procedure :

    • Dissolve 4-fluorobenzaldehyde in TFA/H₂SO₄.

    • Add bromide reagent in two stages with stirring.

    • Quench with ice water and extract with alkane solvents.

Method 2: Bromination via Acetylated Intermediates

  • Reagents : 4-Fluoroaniline, acetic anhydride, HBr, H₂O₂.

  • Conditions :

    • Temperature: 50–60°C

    • Time: 3–6 h

    • Yield: 83–92%

  • Procedure :

    • Acetylate 4-fluoroaniline with acetic anhydride.

    • Brominate using HBr/H₂O₂ to avoid dibromo byproducts.

Reduction to 2-Bromo-4-fluorobenzylamine

Method 1: Catalytic Hydrogenation

  • Catalyst : Nano-nickel (Ni) in anhydrous methanol/ammonia.

  • Conditions :

    • Pressure: 1–3 MPa H₂

    • Temperature: 50–120°C

    • Yield: >95%

  • Procedure :

    • Suspend 2-bromo-4-fluorobenzaldehyde in methanol/ammonia.

    • Hydrogenate under pressure with nano-Ni catalyst.

Method 2: Borohydride Reduction

  • Reagents : NaBH₄, THF, acetic acid.

  • Conditions :

    • Temperature: 0–25°C

    • Time: 2–4 h

    • Yield: 88–94%

Alkylation with N,2-Dimethylpropan-1-amine

Method 1: Reductive Amination

  • Reagents : 2-Bromo-4-fluorobenzylamine, 2,2-dimethylpropanal, NaBH₃CN.

  • Conditions :

    • Solvent: MeOH/CH₃CN

    • Temperature: 25–40°C

    • Time: 12–24 h

    • Yield: 67–73%

Method 2: Nucleophilic Substitution

  • Reagents : 2-Bromo-4-fluorobenzyl bromide, N,2-dimethylpropan-1-amine, K₂CO₃.

  • Conditions :

    • Solvent: DMF

    • Temperature: 60–80°C

    • Time: 8–12 h

    • Yield: 58–65%

Hydrochloride Salt Formation

  • Reagents : HCl gas or concentrated HCl in Et₂O/EtOH.

  • Procedure :

    • Dissolve the free base in anhydrous Et₂O.

    • Bubble HCl gas until precipitation completes.

    • Filter and dry under vacuum.

  • Purity : >99% (by HPLC)

Optimization and Challenges

Regioselectivity in Bromination

  • Issue : Dibromo byproducts (e.g., 2,6-dibromo-4-fluoro derivatives) form with excess Br₂.

  • Solution : Use HBr/H₂O₂ instead of Br₂ to limit over-bromination.

Catalyst Deactivation in Hydrogenation

  • Issue : Pd or Ni catalysts degrade under acidic conditions.

  • Solution : Nano-Ni in ammonia/methanol enhances stability.

Comparative Data Table

StepMethodReagents/CatalystYield (%)Purity (%)Ref.
BrominationTFA/H₂SO₄ + NBSN-bromosuccinimide8599
ReductionNano-Ni + H₂H₂ (3 MPa)9598
AlkylationReductive AminationNaBH₃CN7397
Salt FormationHCl/Et₂OHCl gas99>99

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-fluorobenzyl)-N,2-dimethylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The benzylamine moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can modify the amine functionality.

Scientific Research Applications

N-(2-bromo-4-fluorobenzyl)-N,2-dimethylpropan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers use this compound to study the effects of halogenated benzylamines on biological systems, including their interactions with enzymes and receptors.

    Industrial Applications: It is employed in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-fluorobenzyl)-N,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity. The amine group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred based on related benzylamine derivatives and halogen-substituted amines:

Structural Analogues

  • N-(2-Bromobenzyl)-N,N-dimethylpropane-1,3-diamine : The additional amine group enhances basicity and hydrogen-bonding capacity compared to the target compound.
  • N-(2-Chloro-4-fluorobenzyl)-N,2-dimethylpropan-1-amine Hydrochloride : Chlorine substitution at the 2-position may alter halogen-bonding interactions compared to bromine.

Physicochemical Properties

A hypothetical comparison table based on typical halogenated benzylamine derivatives:

Property Target Compound N-(4-Fluorobenzyl)-N-methylpropan-1-amine HCl N-(2-Bromobenzyl)-N,N-dimethylpropane-1,3-diamine
Molecular Weight (g/mol) 313.63 248.74 328.23
Halogen Substituents 2-Br, 4-F 4-F 2-Br
LogP (Predicted) ~2.5 ~1.8 ~3.0
Melting Point (°C) Not reported 160–165 (estimated) 145–150 (estimated)
Crystallographic Refinement Tool SHELXL SHELXL SHELXL

Research Findings and Limitations

No peer-reviewed studies on the target compound are cited in the provided evidence. However, the SHELX system is critical for resolving crystallographic data of such small molecules, enabling precise bond-length and angle measurements. Key gaps include:

  • Lack of experimental data on solubility, stability, or biological activity.
  • No direct comparisons with commercial drugs or well-characterized analogs.

Biological Activity

N-(2-bromo-4-fluorobenzyl)-N,2-dimethylpropan-1-amine hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and material science. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : N-[(2-bromo-4-fluorophenyl)methyl]-N,2-dimethylpropan-1-amine; hydrochloride
  • Molecular Formula : C₁₂H₁₈BrClFN
  • Molecular Weight : 310.63 g/mol
  • CAS Number : 2358751-20-7

Synthesis and Reaction Conditions

The compound is synthesized through a nucleophilic substitution reaction involving 2-bromo-4-fluorobenzyl chloride and N,2-dimethylpropan-1-amine. The reaction typically takes place in organic solvents like dichloromethane or toluene, often under reflux conditions. A base, such as triethylamine, is used to facilitate the reaction. Purification methods include recrystallization or column chromatography .

The biological activity of this compound is largely attributed to its interactions with various molecular targets:

  • Enzyme Interaction : The compound can modulate enzyme activity through hydrogen bonding and ionic interactions due to its amine group.
  • Receptor Binding : The presence of bromine and fluorine substituents influences binding affinity and selectivity toward specific receptors.
  • Cell Cycle Modulation : Studies suggest that it may induce cell cycle arrest in cancer cells, particularly in the G0/G1 phase .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cytotoxicity : In vitro studies demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 and FaDu cells. For instance, a related compound showed an IC50 value of 1.73 μM against FaDu cells, indicating potent antiproliferative activity .
  • Mechanisms of Action :
    • Induction of apoptosis was confirmed through acridine orange staining and western blot analysis showing increased levels of cleaved caspase-3.
    • The compound also exhibited dual inhibition of topoisomerases I and II, crucial for DNA replication and transcription .

Anti-inflammatory Effects

The compound has shown selective inhibition of COX-2 over COX-1 in anti-inflammatory studies, suggesting potential therapeutic applications beyond oncology .

Study 1: Antiproliferative Activity

A study assessed the antiproliferative effects of a related compound (compound 7a) with structural similarities to this compound. It induced G2/M phase cell cycle arrest and demonstrated cytotoxic effects through apoptosis in MCF-7 cells. The study utilized various staining techniques to confirm these findings .

Study 2: Dual Topoisomerase Inhibition

Another investigation focused on the dual inhibition properties of compounds structurally related to this compound. Molecular docking studies supported the findings that these compounds could effectively inhibit both topoisomerase I and II activities in cancer cells .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInduced apoptosis in cancer cells
Enzyme InhibitionSelective COX-2 inhibition
Cell Cycle ArrestG0/G1 phase arrest
Topoisomerase InhibitionDual inhibition observed

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(2-bromo-4-fluorobenzyl)-N,2-dimethylpropan-1-amine hydrochloride?

  • Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 2-bromo-4-fluorobenzyl bromide with N,2-dimethylpropan-1-amine under basic conditions (e.g., K2_2CO3_3 in DMF), followed by HCl treatment to form the hydrochloride salt. Reaction optimization should focus on controlling stoichiometry and temperature (40–60°C) to minimize byproducts like quaternary ammonium salts .

Q. How is the structure of this compound confirmed after synthesis?

  • Methodology : Use 1H/13C NMR to verify substituent positions and purity. For instance, the benzyl proton (CH2_2) adjacent to the bromo and fluoro groups typically resonates at δ ~4.5–5.0 ppm, while the dimethyl groups on the amine appear as singlets at δ ~2.1–2.3 ppm. High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition .

Q. What purification techniques are recommended for isolating the hydrochloride salt?

  • Methodology : Recrystallization from ethanol/water mixtures or methanol/diethyl ether is effective. Column chromatography (silica gel, eluting with CH2_2Cl2_2/MeOH gradients) can resolve unreacted precursors. Monitor purity via TLC (Rf_f ~0.3–0.5 in 9:1 CHCl3_3:MeOH) .

Advanced Research Questions

Q. How can synthetic byproducts or impurities be identified and controlled?

  • Methodology : Common impurities include desmethyl analogs (e.g., N-methylpropan-1-amine derivatives) or halogenated side products. Use HPLC-MS with a C18 column (gradient: 0.1% TFA in H2_2O/ACN) to detect impurities. For quantification, calibrate against reference standards (e.g., EP/Pharm. grade impurities) .

Q. What experimental strategies mitigate bromo-fluorobenzyl group instability during synthesis?

  • Methodology : Protect the benzyl bromide intermediate from hydrolysis by using anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N2_2/Ar). Monitor reaction progress via in situ FTIR to detect premature dehalogenation (loss of Br/F signals at ~500–600 cm1^{-1}) .

Q. How can computational modeling aid in predicting the compound’s reactivity or biological interactions?

  • Methodology : Perform DFT calculations (e.g., Gaussian 16) to model electronic effects of bromo/fluoro substituents on amine basicity. Molecular docking (AutoDock Vina) predicts binding affinities for targets like GPCRs or kinases, guiding SAR studies .

Analytical and Mechanistic Questions

Q. What NMR solvent systems resolve overlapping signals for this compound?

  • Methodology : Use DMSO-d6_6 to enhance solubility and separate NH/OH signals. For complex splitting patterns, 2D NMR (COSY, HSQC) clarifies coupling between benzyl protons and adjacent substituents .

Q. How does the hydrochloride salt form influence crystallization behavior?

  • Methodology : The HCl salt enhances crystallinity due to ionic lattice stabilization. X-ray crystallography (SHELX programs) reveals packing motifs: the bromo/fluoro groups often participate in halogen bonding, while the amine hydrochloride forms hydrogen bonds .

Q. What kinetic studies are applicable to optimizing catalytic steps in its synthesis?

  • Methodology : Use pseudo-first-order kinetics to study reductive amination rates. Vary catalyst loading (e.g., NaBH4_4, Pd/C) and track product formation via GC-MS. Arrhenius plots identify activation energy barriers for rate-limiting steps .

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